LogP Comparison: 652131-21-0 vs 1‑Allyl‑4‑(trifluoromethyl)benzene
652131-21-0 has a calculated logP of 4.90880, making it ~1 unit more lipophilic than the shorter-chain 1‑allyl‑4‑(trifluoromethyl)benzene (logP 3.9) . In drug-discovery and agrochemical lead optimization, a ΔlogP of ~1 can correspond to a roughly 10‑fold difference in octanol/water partitioning, significantly affecting membrane permeability and bioavailability [1].
| Evidence Dimension | Octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.90880 (calculated) |
| Comparator Or Baseline | 1‑Allyl‑4‑(trifluoromethyl)benzene (CAS 1813‑97‑4), logP = 3.9 (XLogP3) |
| Quantified Difference | ΔlogP ≈ +1.0 |
| Conditions | Calculated logP values; XLogP3 for comparator |
Why This Matters
Higher lipophilicity can improve partitioning into non‑polar environments, a critical parameter when selecting a fluorinated fragment for medicinal chemistry or materials science.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants; American Chemical Society: Washington, DC, 1995. View Source
